molecular formula C23H27NO4 B12385663 AChE-IN-40

AChE-IN-40

Cat. No.: B12385663
M. Wt: 381.5 g/mol
InChI Key: QEWFSOQVMIAJDZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE-IN-40 is a compound designed to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition is particularly significant in the context of Alzheimer’s disease, where increased levels of acetylcholine can help alleviate symptoms related to cognitive decline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-40 involves multiple steps, starting with the preparation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. These derivatives are synthesized through a series of reactions involving hydrazine, carboximidamide, and allylidene . The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes to isolate the final product. Techniques such as crystallization, distillation, and chromatography may be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: AChE-IN-40 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

AChE-IN-40 has several scientific research applications, including:

Mechanism of Action

AChE-IN-40 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the esteratic and anionic subsites of acetylcholinesterase, which are crucial for its catalytic activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

(2E)-2-[[3-[3-(dimethylamino)propoxy]phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one

InChI

InChI=1S/C23H27NO4/c1-24(2)9-6-10-28-19-8-5-7-16(12-19)11-18-13-17-14-21(26-3)22(27-4)15-20(17)23(18)25/h5,7-8,11-12,14-15H,6,9-10,13H2,1-4H3/b18-11+

InChI Key

QEWFSOQVMIAJDZ-WOJGMQOQSA-N

Isomeric SMILES

CN(C)CCCOC1=CC=CC(=C1)/C=C/2\CC3=CC(=C(C=C3C2=O)OC)OC

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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